(3-Chlorobenzyl)hydrazine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-chlorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIYHIGETXHGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260057-49-6 | |
| Record name | [(3-chlorophenyl)methyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Summary:
- Starting Material: 3-chloroaniline
- Diazotization: 3-chloroaniline is diazotized under controlled temperature (10–35 °C) and pH (7–9).
- Reduction: Sodium pyrosulfite (sodium metabisulfite) is used as the reductant.
- Hydrolysis: Followed by hydrolysis to yield 3-chlorophenyl hydrazine.
- Advantages: High purity product and low production cost.
- Yield: Typically 63–72% in prior art, improved by optimized conditions.
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Notes |
|---|---|---|---|---|
| Diazotization | 3-chloroaniline + nitrite source | 10–35 | 7–9 | Controlled to optimize diazonium |
| Reduction | Sodium pyrosulfite | 10–35 | 7–9 | Reductive agent for diazonium |
| Hydrolysis | - | Ambient | - | To obtain hydrazine derivative |
This method was disclosed in patent CN101157630A, highlighting the use of sodium pyrosulfite as a reductant under mild conditions, resulting in a product with high purity and reduced costs compared to traditional methods.
Method Summary:
- Starting Material: 3-chloroaniline
- Diazotization: Performed at 0–5 °C with concentrated hydrochloric acid (37%) and sodium nitrite.
- Reduction: Zinc powder in the presence of concentrated hydrochloric acid acts as the reductant.
- Purification: Involves dissolution, decolorization with activated carbon, filtration, and crystallization.
- Salt Formation: Reaction with oxalic acid to form 3-chlorophenyl hydrazine oxalate.
- Advantages: High purity (>99% by HPLC), higher yield (~42%), shorter reaction time, easy removal of zinc hydroxide impurities.
- Yield: Approximately 42% for oxalate salt.
Detailed Reaction Conditions and Process Parameters:
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Diazotization | 3-chloroaniline + 37% HCl + NaNO2 (35%) aqueous | 0–5 | 1–1.5 | Maintain strong acidic medium |
| Reduction | Zn powder + 37% HCl + water | 15–20 | Until complete | Formation of canescence solution, zinc hydroxide byproduct |
| pH Adjustment | NaOH solution to pH 10.5 | Ambient | 1–2 | Crystallization of crude hydrazine |
| Purification | Dissolution in water, activated carbon treatment | 60 (dissolution), 5 (crystallization) | 20 min decolorization, 1–2 h crystallization | Removes impurities, improves purity |
| Salt Formation | Reaction with 30% oxalic acid, acetone washing | 60–70 (reaction), 20 (cooling) | - | Produces oxalate salt with high purity |
Representative Experimental Data:
| Batch Size (g 3-chloroaniline) | Yield of Crude Hydrazine (g) | Purified Hydrazine (g) | Oxalate Salt (g) | Purity (%) | Yield (%) of Oxalate Salt |
|---|---|---|---|---|---|
| 50 | 26.5 | 22.0 | 32.3 | 99.1 | 42.0 |
| 200 | 119 | 100 | 145 | 99.1 | 42.1 |
| 500 | 290 | 245 | 350 (approx.) | 99.1 | ~42 |
This method is described in patent CN105294486A and is notable for its stability, reliability, and scalability, meeting industrial demands for high purity and yield.
Comparative Analysis of Preparation Methods
Notes on (3-Chlorobenzyl)hydrazine Hydrochloride Specifics
While the above methods focus on 3-chlorophenyl hydrazine and its oxalate salt, this compound is closely related and can be prepared by similar diazotization and reduction strategies, followed by salt formation with hydrochloric acid.
The key differences lie in the benzyl vs. phenyl substitution, which may require adaptation of reaction parameters, but the fundamental chemistry remains consistent.
Summary of Research Findings
- Diazotization is critical and must be performed under controlled temperature and acidic conditions to ensure formation of stable diazonium intermediates.
- Reduction with zinc powder in concentrated hydrochloric acid is superior for industrial production, offering high purity and yield with easier impurity management.
- Purification steps involving activated carbon treatment and crystallization significantly improve product quality.
- Salt formation with oxalic acid or hydrochloric acid stabilizes the hydrazine derivative for storage and handling.
- The choice of reductant and reaction conditions directly impacts yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield azides, while reduction reactions may yield amines .
Scientific Research Applications
(3-Chlorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of heterocyclic compounds and other complex molecules.
Biology: It is used in the study of enzyme inhibition and other biochemical processes.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chlorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
(3-Chlorobenzyl)hydrazine hydrochloride is a synthetic organic compound with the molecular formula C7H10ClN2·HCl. It is a derivative of hydrazine, characterized by the presence of a 3-chlorobenzyl group. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The compound exhibits a hydrazine moiety that can interact with various biological targets, including enzymes and receptors. Its mechanism of action typically involves the formation of covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This can significantly affect metabolic pathways and cellular processes, making it a candidate for further research in therapeutic applications.
Chemical Structure
- Molecular Formula : C7H10ClN2·HCl
- Molecular Weight : 176.08 g/mol
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For example, studies have shown that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves disrupting cell cycle progression and promoting cell death, evidenced by increased levels of lactate dehydrogenase (LDH) in treated cells compared to controls .
Antioxidant Activity
This compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property may contribute to its potential therapeutic effects, particularly in conditions related to oxidative damage.
Table 1: Biological Activity Summary
Detailed Research Findings
- Antibacterial Studies : A series of experiments demonstrated that this compound exhibited potent antibacterial effects against multiple strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed through disk diffusion assays and broth microdilution methods .
- Cytotoxicity Assays : In vitro cytotoxicity tests showed that the compound could effectively inhibit the growth of various cancer cell lines at low concentrations, with IC50 values indicating strong potential for therapeutic use against malignancies .
- Mechanistic Insights : Further studies have elucidated the mechanisms by which this compound exerts its biological effects, including enzyme inhibition and modulation of signaling pathways involved in cell proliferation and apoptosis .
Q & A
Q. What are the optimal synthetic routes for (3-chlorobenzyl)hydrazine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Hydrazine substitution : React 3-chlorobenzyl chloride with hydrazine hydrate in ethanol under reflux (6–8 hours). The hydrochloride salt is precipitated by adding concentrated HCl .
- Purification : Recrystallize the product from ethanol or methanol to improve purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) .
Key Parameters : Temperature (reflux ~78°C for ethanol), stoichiometry (1:1 molar ratio of hydrazine to benzyl chloride), and solvent polarity influence yield. Reported yields for analogous compounds range from 70–85% .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm for 3-chlorobenzyl) and hydrazine NH signals (δ 8.5–10.5 ppm, broad). For example, in 4-cyanophenyl hydrazine hydrochloride, NH peaks appear at δ 10.59 ppm .
- IR Spectroscopy : Confirm N–H stretches (~3200 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹). Absence of carbonyl peaks (e.g., ~1700 cm⁻¹) rules out byproducts .
- Elemental Analysis : Verify C, H, N, and Cl percentages (e.g., theoretical Cl%: ~20.1%) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods, nitrile gloves, and lab coats. The compound likely shares hazards with phenylhydrazine hydrochloride, which causes hemolytic anemia and has an oral LD₅₀ of 25–2100 mg/kg in rodents .
- Neutralization : Dispose of waste by treatment with calcium hypochlorite (10% w/v) to degrade hydrazine residues .
Advanced Research Questions
Q. How do electronic effects of the 3-chloro substituent influence the reactivity of this compound in heterocyclic synthesis?
Methodological Answer: The electron-withdrawing chloro group enhances electrophilicity at the benzyl carbon, facilitating nucleophilic attacks. For instance:
- Pyrazole Synthesis : React with α,β-unsaturated ketones (e.g., benzylideneacetone) to form 1,4,5-trisubstituted pyrazoles. The chloro group stabilizes intermediates via resonance, improving cyclization yields .
- Kinetic Studies : Compare reaction rates with non-chlorinated analogs (e.g., 2-methylbenzyl derivatives) using HPLC or UV-Vis monitoring. Chloro-substituted derivatives show ~20% faster cyclization .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to enzymes like aminopeptidase N (APN) or VEGFR2. Use software (e.g., GROMACS) to assess hydrogen bonding between the hydrazine NH and catalytic residues (e.g., Glu or Asp).
- Docking Studies : AutoDock Vina can predict binding affinities. The chloro group may enhance hydrophobic interactions in receptor pockets, as seen in procarbazine derivatives targeting DNA .
Q. What strategies resolve contradictions in reported biological activity data for hydrazine derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). For example, discrepancies in APN inhibition may arise from varying cell lines (HEK293 vs. HepG2) .
- Structural Confirmation : Validate compound identity via X-ray crystallography. Misassignment of regioisomers (e.g., 3-chloro vs. 4-chloro) can lead to conflicting bioactivity reports .
Q. How does this compound compare to fluorinated analogs in drug discovery applications?
Methodological Answer:
- SAR Studies : Replace the chloro group with fluorine (e.g., 3-fluorobenzyl hydrazine hydrochloride) and assess pharmacokinetics. Fluorine’s electronegativity increases metabolic stability but may reduce solubility .
- In Vitro Testing : Evaluate cytotoxicity (e.g., against MCF-7 cells) and logP values. Chloro derivatives often exhibit higher logP (~2.5) than fluoro analogs (~2.0), impacting membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
